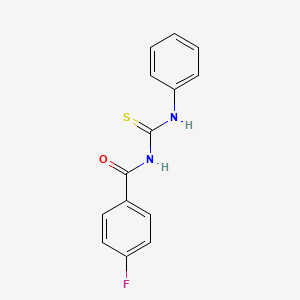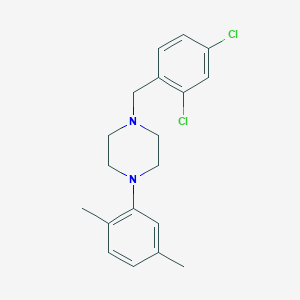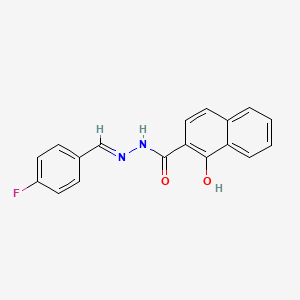
N-(anilinocarbonothioyl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FTB is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It is a member of the benzamide family and is structurally similar to other compounds that have been studied for their biological activity. FTB has been shown to have potential applications in cancer research, as well as in the study of other diseases and biological processes.
作用机制
The mechanism of action of FTB is not fully understood, but it is believed to involve the inhibition of protein synthesis. FTB has been shown to inhibit the activity of the ribosome, which is responsible for protein synthesis. This inhibition leads to the activation of the unfolded protein response, which can lead to cell death in cancer cells.
Biochemical and physiological effects:
FTB has been shown to have cytotoxic effects on cancer cells, but it has also been shown to have other biochemical and physiological effects. FTB has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro.
实验室实验的优点和局限性
FTB has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in cancer research. However, there are also limitations to using FTB in lab experiments. FTB has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of FTB is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of FTB. One potential direction is the further study of its cytotoxic effects on cancer cells. FTB has shown promise as a potential treatment for breast cancer and lung cancer, and further studies could help to determine its efficacy in these and other types of cancer. Another potential direction is the study of FTB's anti-inflammatory effects. FTB has been shown to reduce the production of inflammatory cytokines, and further studies could help to determine its potential as a treatment for inflammatory diseases. Finally, the mechanism of action of FTB is not fully understood, and further studies could help to elucidate its effects on protein synthesis and other cellular processes.
In conclusion, FTB is a promising compound for scientific research, with potential applications in cancer research, the study of bacterial growth, and the treatment of inflammatory diseases. Its synthesis method is relatively simple, and it has been characterized using various analytical techniques. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in various applications.
合成方法
The synthesis of FTB involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with aniline to form the desired product, FTB. The synthesis of FTB has been reported in the literature, and the compound has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
FTB has potential applications in scientific research, particularly in the field of cancer research. It has been shown to have cytotoxic effects on cancer cells, including breast cancer cells and lung cancer cells. FTB has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further study in the treatment of cancer.
属性
IUPAC Name |
4-fluoro-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS/c15-11-8-6-10(7-9-11)13(18)17-14(19)16-12-4-2-1-3-5-12/h1-9H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRUJRUODVAQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(phenylcarbamothioyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyridine](/img/structure/B5724020.png)
![4-(dimethylamino)-N'-(2-furoyloxy)-6-[methyl(phenyl)amino]-1,3,5-triazine-2-carboximidamide](/img/structure/B5724026.png)

![3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5724050.png)
![N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5724054.png)

![N-cyclohexyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5724079.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5724087.png)
![methyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5724092.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5724107.png)
![2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5724113.png)
